molecular formula C5H10ClN3O B7970194 2-(3-Amino-1H-pyrazol-1-yl)ethanol hydrochloride

2-(3-Amino-1H-pyrazol-1-yl)ethanol hydrochloride

Cat. No.: B7970194
M. Wt: 163.60 g/mol
InChI Key: AAHQOENLJDZZQI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3-Amino-1H-pyrazol-1-yl)ethanol hydrochloride is a compound that features a pyrazole ring, which is a five-membered heterocyclic structure containing two nitrogen atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Amino-1H-pyrazol-1-yl)ethanol hydrochloride typically involves the cyclization of hydrazine derivatives with appropriate aldehydes or ketones. One common method includes the reaction of 3-amino-1H-pyrazole with ethylene oxide under controlled conditions to yield the desired product .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the hydrochloride salt form .

Chemical Reactions Analysis

Types of Reactions: 2-(3-Amino-1H-pyrazol-1-yl)ethanol hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while substitution reactions can produce various alkylated or acylated products .

Scientific Research Applications

2-(3-Amino-1H-pyrazol-1-yl)ethanol hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(3-Amino-1H-pyrazol-1-yl)ethanol hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole ring can participate in hydrogen bonding and other interactions, which can modulate the activity of the target molecules. This modulation can lead to various biological effects, such as inhibition of enzyme activity or alteration of receptor signaling pathways .

Comparison with Similar Compounds

Uniqueness: 2-(3-Amino-1H-pyrazol-1-yl)ethanol hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both amino and hydroxyl groups allows for diverse chemical modifications and interactions, making it a versatile compound in various applications .

Properties

IUPAC Name

2-(3-aminopyrazol-1-yl)ethanol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9N3O.ClH/c6-5-1-2-8(7-5)3-4-9;/h1-2,9H,3-4H2,(H2,6,7);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAHQOENLJDZZQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(N=C1N)CCO.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10ClN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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